molecular formula C16H14F3N3O B13435680 2-[3-methyl-2-methylidene-4-(2,2,2-trifluoroethoxy)pyridin-1-yl]-1H-benzimidazole

2-[3-methyl-2-methylidene-4-(2,2,2-trifluoroethoxy)pyridin-1-yl]-1H-benzimidazole

Cat. No.: B13435680
M. Wt: 321.30 g/mol
InChI Key: QATFPGPMLCYYAD-UHFFFAOYSA-N
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Description

2-[3-methyl-2-methylidene-4-(2,2,2-trifluoroethoxy)pyridin-1-yl]-1H-benzimidazole is a chemical compound known for its unique structure and properties. It is also referred to as Lansoprazole Related Compound B, a derivative of Lansoprazole, which is widely used as a proton pump inhibitor in the treatment of gastric acid-related disorders .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-methyl-2-methylidene-4-(2,2,2-trifluoroethoxy)pyridin-1-yl]-1H-benzimidazole involves multiple steps. One common method starts with the reaction of 2-chloromethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine with 1H-benzimidazole-2-thiol. This reaction typically occurs under inert atmosphere conditions, such as nitrogen or argon, and at low temperatures to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is often produced in batch reactors with precise temperature and pressure controls .

Chemical Reactions Analysis

Types of Reactions

2-[3-methyl-2-methylidene-4-(2,2,2-trifluoroethoxy)pyridin-1-yl]-1H-benzimidazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines .

Scientific Research Applications

2-[3-methyl-2-methylidene-4-(2,2,2-trifluoroethoxy)pyridin-1-yl]-1H-benzimidazole has several scientific research applications:

    Chemistry: Used as a reference standard in analytical chemistry for quality control and assay development.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its role as a metabolite of Lansoprazole, contributing to its pharmacological effects.

    Industry: Utilized in the development of new pharmaceuticals and chemical intermediates.

Mechanism of Action

The mechanism of action of 2-[3-methyl-2-methylidene-4-(2,2,2-trifluoroethoxy)pyridin-1-yl]-1H-benzimidazole involves its interaction with molecular targets such as enzymes and receptors. As a derivative of Lansoprazole, it is believed to inhibit the proton pump in gastric parietal cells, reducing gastric acid secretion. This inhibition occurs through the binding of the compound to the H+/K+ ATPase enzyme, blocking the final step of acid production .

Properties

Molecular Formula

C16H14F3N3O

Molecular Weight

321.30 g/mol

IUPAC Name

2-[3-methyl-2-methylidene-4-(2,2,2-trifluoroethoxy)pyridin-1-yl]-1H-benzimidazole

InChI

InChI=1S/C16H14F3N3O/c1-10-11(2)22(8-7-14(10)23-9-16(17,18)19)15-20-12-5-3-4-6-13(12)21-15/h3-8H,2,9H2,1H3,(H,20,21)

InChI Key

QATFPGPMLCYYAD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CN(C1=C)C2=NC3=CC=CC=C3N2)OCC(F)(F)F

Origin of Product

United States

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